1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
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Description
1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a useful research compound. Its molecular formula is C13H17FN2O2 and its molecular weight is 252.289. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is the σ1 receptor . This receptor plays a crucial role in modulating the function of various ion channels, receptors, and kinases, thereby influencing a wide range of biological processes .
Mode of Action
The compound interacts with its target, the σ1 receptor, by binding to it with a low nanomolar affinity . This interaction triggers a series of changes in the receptor’s function, which can influence the activity of various downstream targets .
Biochemical Pathways
Given its target, it is likely to influence pathways involving thevesicular acetylcholine transporter , σ2 receptors , and various other receptors such as adenosine A2A , adrenergic α2 , cannabinoid CB1 , dopamine D1, D2L , γ-aminobutyric acid A (GABAA) , NMDA , melatonin MT1, MT2 , and serotonin 5-HT1 .
Pharmacokinetics
The compound demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice . No radiometabolite of the compound was observed to enter the brain . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of receptors it interacts with. For instance, it has been observed that the compound’s binding to σ1 receptors in the brain can be visualized using positron emission tomography and magnetic resonance imaging , indicating its potential use in neuroimaging .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, pretreatment with the selective σ1 receptor agonist SA4503 significantly reduced the level of accumulation of the compound in the brain . This suggests that the presence of other substances in the environment can affect the compound’s action.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-3-1-10(2-4-11)7-15-12(18)16-8-13(9-17)5-6-13/h1-4,17H,5-9H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEPHSOGUXFKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.